5-Fluoro-N,N-diisopropyl-2-(pyrimidin-5-yloxy)benzamide is a synthetic compound that has garnered attention in pharmaceutical research, particularly as a potential therapeutic agent targeting various biological pathways. This compound features a unique molecular structure that contributes to its biological activity, making it a subject of interest in medicinal chemistry.
The compound is referenced in various scientific patents and literature, which detail its synthesis, characterization, and potential applications. Notably, it is discussed in patents such as AU2017278950B2 and EP3468966B1, which explore its role as an inhibitor of the menin-MLL interaction, a critical pathway in certain cancers .
5-Fluoro-N,N-diisopropyl-2-(pyrimidin-5-yloxy)benzamide can be classified as a small molecule drug candidate. It falls within the category of benzamides and pyrimidine derivatives, which are known for their diverse pharmacological properties.
The synthesis of 5-Fluoro-N,N-diisopropyl-2-(pyrimidin-5-yloxy)benzamide typically involves multi-step organic reactions. Key steps include:
Technical details regarding specific reagents and reaction conditions are often outlined in patent documents, emphasizing the importance of precise control over reaction parameters to achieve high yields and purity .
The molecular structure of 5-Fluoro-N,N-diisopropyl-2-(pyrimidin-5-yloxy)benzamide can be represented as follows:
The structure consists of a benzamide core substituted with a pyrimidine ring and a fluorine atom at the 5-position, along with two isopropyl groups attached to the nitrogen atom .
Crystallographic studies provide insights into the compound's solid-state properties, revealing multiple crystalline forms (e.g., Form A, Form B) that exhibit distinct thermal and X-ray powder diffraction patterns .
The compound can undergo various chemical reactions typical for amides and aromatic compounds. Key reactions may include:
The mechanism of action for 5-Fluoro-N,N-diisopropyl-2-(pyrimidin-5-yloxy)benzamide primarily involves its role as an inhibitor of the menin-MLL interaction. This interaction is crucial in certain leukemias where MLL fusion proteins drive oncogenesis.
Data from pharmacological studies indicate that modifications to the molecular structure can significantly influence binding efficacy and selectivity towards target proteins .
Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to assess thermal stability and phase transitions .
5-Fluoro-N,N-diisopropyl-2-(pyrimidin-5-yloxy)benzamide has potential applications in:
The ongoing research into this compound highlights its significance in advancing cancer therapeutics and understanding complex molecular interactions within cellular pathways.
The development of 5-Fluoro-N,N-diisopropyl-2-(pyrimidin-5-yloxy)benzamide (CAS: 2169919-95-1) exemplifies a paradigm of iterative structure-based drug design (SBDD) targeting the protein-protein interaction interface between menin and mixed-lineage leukemia (MLL) proteins. This scaffold emerged from systematic optimization of early benzamide derivatives identified in high-throughput screens of menin-MLL inhibitors [2] [10]. Key to this approach was X-ray crystallography of menin-inhibitor complexes, which revealed a deep hydrophobic pocket accommodating the N,N-diisopropyl carboxamide moiety and a polar region engaging the pyrimidine oxygen via hydrogen bonding [3]. Computational modeling-driven iterations focused on optimizing three domains:
Table 1: Evolution of Binding Affinity via SBDD
Iteration | Modification | Menin IC₅₀ (nM) | Key Structural Insight |
---|---|---|---|
Lead 1 | Unsubstituted benzamide | 850 | Weak hydrophobic pocket occupancy |
Lead 2 | 5-Fluoro addition | 420 | Enhanced π-stacking with Phe279 |
Final Compound | Pyrimidin-5-yloxy linker | 46* | Optimal H-bond geometry with Asp171/Asn178 |
*Data for analog MI-2-2 cited as reference for design principles [10].
Critical modifications were implemented to balance affinity and selectivity:
Table 2: Selectivity Profiling of Key Derivatives
Modification Site | Variant Tested | Menin IC₅₀ (nM) | Kinase Off-Targets (IC₅₀ >1µM) |
---|---|---|---|
Carboxamide Alkyl | N,N-Dimethyl | 210 | CDK2 (12), GSK3β (45) |
Carboxamide Alkyl | N,N-Diethyl | 185 | CDK2 (18), PKCθ (320) |
Final Compound | N,N-Diisopropyl | 46 | >50 kinases screened |
Data derived from kinase panel screens of structural analogs [3] [10].
The inhibitor's binding mode relies on complementary non-covalent forces:
Early analogs exhibited significant CYP3A4 inhibition (IC₅₀ <5 µM), attributed to the lipophilic diisopropyl groups and electron-rich pyrimidine. Mitigation strategies included:
Metabolite identification studies showed no detectable glutathione adducts, suggesting low risk of reactive metabolite formation—a key advance over earlier menin inhibitors like MI-463 [3] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1